molecular formula C14H17NO4 B13863246 Benzyl 2-(3-oxomorpholino)propanoate

Benzyl 2-(3-oxomorpholino)propanoate

Cat. No.: B13863246
M. Wt: 263.29 g/mol
InChI Key: LSJHLHJJVYKBMA-UHFFFAOYSA-N
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Description

Benzyl 2-(3-oxomorpholino)propanoate is a synthetic ester derivative featuring a morpholine ring substituted with a ketone group (3-oxomorpholino) at the C2 position of a propanoate backbone. This compound is structurally characterized by its benzyl ester group, which enhances lipophilicity, and the 3-oxomorpholino moiety, a heterocyclic amine known to influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

benzyl 2-(3-oxomorpholin-4-yl)propanoate

InChI

InChI=1S/C14H17NO4/c1-11(15-7-8-18-10-13(15)16)14(17)19-9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3

InChI Key

LSJHLHJJVYKBMA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)N2CCOCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(3-oxomorpholino)propanoate typically involves the esterification of 2-(3-oxomorpholino)propanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(3-oxomorpholino)propanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or morpholino ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Benzyl 2-(3-oxomorpholino)propanoic acid.

    Reduction: Benzyl 2-(3-hydroxymorpholino)propanoate.

    Substitution: Various substituted morpholino derivatives.

Scientific Research Applications

Benzyl 2-(3-oxomorpholino)propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(3-oxomorpholino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites, which then interact with biological pathways. The morpholino ring may also play a role in modulating the compound’s activity by enhancing its binding affinity to target sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares benzyl 2-(3-oxomorpholino)propanoate with analogous esters and heterocyclic derivatives from the provided evidence. Key differences in structure, synthesis, and properties are highlighted.

Structural Analogues

Ethyl 2-[3-(4-Benzoylphenylamino)-3-oxopropanamido]-4-phenylbutanoate (Compound 5, ) Structure: Ethyl ester with a 4-benzoylphenylamino substituent and a phenylbutanoate backbone. Key Differences: Lacks the morpholino ring but includes an amide-linked benzoylphenyl group. The ethyl ester may confer lower lipophilicity compared to the benzyl ester in the target compound. Synthesis: Coupling of 3-(4-benzoylphenylamino)-3-oxopropanoic acid with ethyl-2-homophenylalanine using EDCI/DIPEA in DMF (16 h, RT, 1.0 mmol scale) .

Ethyl 2-(1,3-Dioxoisoindolin-2-yl)-3-(2'-Fluoro-4'-(1-Methoxy-1-Oxopropan-2-yl)-[1,1'-Biphenyl]-4-yl)propanoate (Compound 40, ) Structure: Ethyl ester with a 1,3-dioxoisoindolinyl group and a fluorinated biphenyl substituent. Key Differences: The 1,3-dioxoisoindolinyl group introduces electron-withdrawing properties, contrasting with the electron-rich morpholino ring. The fluorinated biphenyl moiety enhances metabolic resistance. Synthesis: Thianthrenium salt intermediate coupled with ethyl acrylate under GP1 (82% yield, toluene/EtOAc chromatography) .

Ketoprofen (2-(3-Benzoylphenyl)propionic acid, ) Structure: Propionic acid derivative with a benzoylphenyl group. Used clinically as a nonsteroidal anti-inflammatory drug (NSAID) .

Physicochemical and Spectral Properties

  • Compound 40 () : NMR data (1H, 13C, 19F) confirm regioselective coupling and purity. 19F NMR δ = -114.2 ppm indicates para-fluorine substitution. HRMS (ESI): [M+H]+ calc. 541.1871, found 541.1868 .
  • Compound 27 () : Lower yield (40%) attributed to steric hindrance from the 4-oxochroman group .

Research Findings and Implications

Ester Group Impact : Benzyl esters (hypothetical) may improve lipophilicity over ethyl analogs (e.g., Compounds 5, 40), enhancing blood-brain barrier penetration .

Heterocyclic Substituents: The 3-oxomorpholino group likely increases aqueous solubility compared to 1,3-dioxoisoindolinyl (Compound 40) or benzoylphenyl (Compound 5) groups due to its polar amine and ketone functionalities.

Synthetic Challenges: Yields for morpholino-containing esters could be lower than those for dioxoisoindolinyl derivatives (cf. 40% for Compound 27 vs. 82% for Compound 40), depending on steric and electronic effects .

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